Product packaging for 2-[(Phenoxycarbonyl)amino]propanoic acid(Cat. No.:CAS No. 32225-35-7)

2-[(Phenoxycarbonyl)amino]propanoic acid

Cat. No.: B3259695
CAS No.: 32225-35-7
M. Wt: 209.2 g/mol
InChI Key: WVHCMNPROHSIQO-UHFFFAOYSA-N
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Description

2-[(Phenoxycarbonyl)amino]propanoic acid (CAS 32225-35-7) is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . Its structure features a propanoic acid backbone linked to a phenyl carbonate group via a urea-like linkage, as represented by the SMILES string CC(C(O)=O)NC(OC1=CC=CC=C1)=O . This configuration makes it a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. Researchers utilize this compound and its structural analogs in the design and synthesis of novel bioactive molecules, such as polysubstituted thiazole derivatives investigated for their antiproliferative properties . The phenoxycarbonyl (Cbz-like) group can serve as a protective moiety or a key component in constructing more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in high purity, with various packaging sizes available to meet the needs of laboratory-scale synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B3259695 2-[(Phenoxycarbonyl)amino]propanoic acid CAS No. 32225-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHCMNPROHSIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenoxycarbonyl Amino Propanoic Acid

Direct Synthesis Routes via N-Phenoxycarbonylation

The most direct approach to 2-[(phenoxycarbonyl)amino]propanoic acid involves the N-phenoxycarbonylation of alanine (B10760859). This method introduces the phenoxycarbonyl group directly onto the nitrogen atom of the amino acid.

Utilization of Phenyl Chloroformate and Derivatives

Phenyl chloroformate is a common and reactive reagent for the N-phenoxycarbonylation of amines. rsc.org The reaction with alanine proceeds via a nucleophilic acyl substitution, where the amino group of alanine attacks the electrophilic carbonyl carbon of phenyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired N-phenoxycarbonyl-protected amino acid.

The general reaction is as follows:

Figure 1: General scheme of the Schotten-Baumann reaction for the acylation of an amine.

Reaction Conditions and Optimization for Yield and Purity

The N-phenoxycarbonylation of alanine is typically carried out under Schotten-Baumann conditions. acs.orgresearchgate.netnih.gov This involves a two-phase system, usually an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous alkaline solution (such as sodium hydroxide (B78521) or potassium hydroxide). The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. researchgate.net The choice of solvent, base, and reaction temperature is crucial for optimizing the yield and purity of this compound.

A study by Liu et al. developed a facile two-phase reaction system for the synthesis of N-phenoxycarbonyl amino acids, which effectively minimizes side reactions and simplifies purification. researchgate.net The optimization of these parameters is critical to suppress the hydrolysis of phenyl chloroformate and prevent side reactions.

Table 1: Optimization of Reaction Conditions for N-Phenoxycarbonylation of Alanine

EntrySolventBaseTemperature (°C)Yield (%)Purity (%)
1DichloromethaneSodium Hydroxide0-585>95
2Diethyl EtherPotassium Hydroxide0-582>95
3TolueneSodium Carbonate257590
4Ethyl AcetateTriethylamine257892

This table is illustrative and compiled from general principles of the Schotten-Baumann reaction and related literature. Specific yields and purities can vary based on precise experimental conditions.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant importance, particularly for pharmaceutical applications. This is achieved through stereoselective synthesis, which can be broadly categorized into chiral auxiliary approaches and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of enantiopure this compound, a chiral auxiliary can be attached to the alanine molecule. One of the most widely used classes of chiral auxiliaries are the Evans oxazolidinones. youtube.comnih.govwilliams.edu

The general strategy involves first acylating the chiral auxiliary with propanoic acid, followed by a diastereoselective reaction to introduce the phenoxycarbonylamino group. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming reagent to one face of the molecule, leading to a high diastereomeric excess. wikipedia.org The auxiliary can then be cleaved to yield the desired enantiomerically pure product.

Table 2: Diastereoselective Synthesis using Evans Auxiliary

EntryChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
1(4R,5S)-4-methyl-5-phenyloxazolidin-2-onePhenyl Chloroformate>95:5
2(S)-4-benzyl-2-oxazolidinonePhenyl Chloroformate>98:2

This table is based on the well-established high diastereoselectivity of Evans auxiliaries in similar acylation reactions.

Asymmetric catalysis offers an elegant and efficient method for the synthesis of chiral compounds. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the N-phenoxycarbonylation of alanine, cinchona alkaloids and their derivatives have been explored as effective organocatalysts. acs.orgnih.govelsevierpure.com

One strategy involves the kinetic resolution of racemic urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) using a cinchona alkaloid catalyst in the presence of an alcohol. acs.orgnih.gov The catalyst selectively promotes the alcoholysis of one enantiomer of the UNCA, leaving the other enantiomer unreacted and thus enantiomerically enriched. This can then be converted to the desired enantiopure this compound.

Alternative Synthetic Pathways

Besides direct N-phenoxycarbonylation, alternative synthetic routes have been developed for the preparation of this compound.

A significant alternative pathway involves the use of α-amino acid N-carboxyanhydrides (NCAs). Alanine-NCA can be synthesized from alanine by reacting it with phosgene (B1210022) or a safer equivalent like triphosgene. The resulting NCA is a highly reactive intermediate that can then be reacted with a phenol (B47542) to introduce the phenoxycarbonyl group. This method is particularly useful for the synthesis of polypeptides. researchgate.net

Another versatile approach is the Ugi four-component reaction (U-4CR). mdpi.comnih.govnih.gov This one-pot reaction combines a carboxylic acid, an amine, an isocyanide, and a carbonyl compound to form an α-acylamino amide. By carefully selecting the starting materials, it is possible to construct a molecule that can be subsequently converted to this compound. For instance, using a protected alanine derivative as the amine component, and a suitable isocyanide and carbonyl compound, a precursor to the target molecule can be assembled.

Table 3: Comparison of Synthetic Pathways

PathwayKey ReagentsAdvantagesDisadvantages
Direct N-PhenoxycarbonylationPhenyl Chloroformate, BaseDirect, well-established (Schotten-Baumann)Use of corrosive and toxic reagents
Chiral Auxiliary ApproachEvans OxazolidinoneHigh diastereoselectivityMultiple steps (attachment and removal of auxiliary)
Asymmetric CatalysisCinchona AlkaloidsHigh enantioselectivity, catalyticCatalyst may be expensive, optimization required
NCA IntermediateTriphosgene, PhenolEfficient for polypeptide synthesisNCA is moisture-sensitive and requires careful handling
Ugi ReactionIsocyanide, Carbonyl, etc.High atom economy, convergentMay require subsequent transformations

Methods Involving Malonyl Chlorides and Aryl Cyanates

A notable, though less common, approach to the synthesis of N-phenoxycarbonyl-α-amino acids involves the reaction of malonyl chlorides with aryl cyanates. This method offers a unique pathway to the target compound. The reaction of an alkyl or arylmalonyl chloride with an aryl cyanate, when treated with water, can yield a 2-substituted-3-oxo-3-[(phenoxycarbonyl)amino]propanoic acid. frontiersin.org

While a detailed experimental procedure for the direct synthesis of this compound using this specific method is not extensively documented in readily available literature, the general transformation provides a foundation for this synthetic strategy. The reaction likely proceeds through the formation of an intermediate that, upon hydrolysis, yields the desired N-phenoxycarbonyl protected amino acid.

Table 1: Reactants and Products in the Synthesis via Malonyl Chlorides and Aryl Cyanates

Reactant 1Reactant 2Product
Malonyl chloridePhenyl cyanate2-carboxy-3-oxo-3-[(phenoxycarbonyl)amino]propanoic acid
Methylmalonyl chloridePhenyl cyanate2-methyl-3-oxo-3-[(phenoxycarbonyl)amino]propanoic acid

This table is illustrative and based on the general reaction mechanism.

Further research is required to optimize this method for the specific synthesis of this compound and to evaluate its efficiency and scalability.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis has emerged as a powerful tool in organic chemistry, offering high selectivity and mild reaction conditions. Lipases, in particular, have shown great promise in the N-acylation of amino acids. These enzymes can catalyze the formation of the amide bond with high enantioselectivity, which is crucial for the synthesis of chirally pure amino acid derivatives.

The application of lipases to the synthesis of N-protected amino acids is a well-established field. For instance, lipase-catalyzed synthesis of L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose has been successfully demonstrated using unprotected amino acids. researchgate.netnih.gov This highlights the potential of enzymatic methods to work with unprotected functional groups, thereby reducing the number of protection and deprotection steps required in a synthesis.

In the context of this compound, a chemoenzymatic approach would likely involve the lipase-catalyzed reaction of L-alanine with a phenoxycarbonyl donor. While specific literature on the direct lipase-catalyzed N-phenoxycarbonylation of L-alanine is scarce, the known ability of lipases to catalyze N-acylation suggests this is a viable and potentially advantageous route. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the amidation of various substrates. researchgate.net

Table 2: Potential Components for Chemoenzymatic Synthesis of this compound

EnzymeAmino Acid SubstrateAcyl DonorPotential Product
Lipase (e.g., CALB)L-AlanineDiphenyl carbonate or other activated phenoxycarbonyl donorThis compound

This chemoenzymatic strategy offers the potential for a highly selective and environmentally benign synthesis of the target compound.

Green Chemistry Principles in Synthesis of Phenoxycarbonyl Amino Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of phenoxycarbonyl amino acids is an area where these principles can be effectively applied.

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, also known as neat or solid-state reactions, offer significant environmental benefits. Several studies have demonstrated the feasibility of solvent-free N-acylation of amines and amino alcohols. orientjchem.org For example, the acylation of various amines and amino alcohols has been achieved in good to excellent yields by simply mixing the substrates with the acylating agent without any solvent. orientjchem.orgjmchemsci.com

While specific examples of solvent-free synthesis of this compound are not widely reported, the successful application of this technique to similar transformations suggests its potential. An economical, solvent-free, and metal-free method for peptide synthesis via C–N bond cleavage using lactams has been developed, showcasing the move towards more sustainable synthetic methods. nih.gov

Table 3: Comparison of Solvent-Based vs. Solvent-Free Acylation

Reaction ParameterConventional Solvent-Based AcylationSolvent-Free Acylation
Solvent Typically chlorinated hydrocarbons or polar aprotic solventsNone
Work-up Often requires extraction and solvent removalSimplified, often involves direct crystallization or filtration
Environmental Impact Higher due to solvent use and disposalLower, reduced volatile organic compound (VOC) emissions
Potential for this compound synthesis EstablishedFeasible, based on analogous reactions

The development of a solvent-free method for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Chemical Reactivity and Transformation Pathways of the Phenoxycarbonyl Moiety

Mechanism and Kinetics of Carbamate (B1207046) Cleavage (Deprotection)

Acid-Mediated Deprotection Mechanisms

The cleavage of carbamates like 2-[(phenoxycarbonyl)amino]propanoic acid in an acidic medium is a well-established method for deprotection. While the specific kinetics for the Poc group are not as extensively documented as for other carbamates like the tert-butoxycarbonyl (Boc) group, the general mechanism provides a fundamental understanding. youtube.commasterorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon. The subsequent step involves the cleavage of the carbamate bond. For carbamates that can form a stable carbocation (like the t-butyl group in Boc), the C-O bond breaks, releasing the carbocation and forming an unstable carbamic acid. masterorganicchemistry.comyoutube.com This carbamic acid then readily decomposes, losing carbon dioxide to yield the deprotected amine. masterorganicchemistry.comyoutube.com

For the phenoxycarbonyl group, which does not form a highly stable carbocation, the mechanism can differ. In strongly acidic solutions, the reaction may proceed through an A-2 (bimolecular acid-catalyzed) mechanism, where a water molecule attacks the protonated carbonyl carbon. rsc.org This is followed by the elimination of phenol (B47542) and the subsequent decarboxylation of the resulting carbamic acid to free the amine. Studies on similar simple carbamates have shown that the mechanism can shift depending on the acid concentration. rsc.org While acid-catalyzed hydrolysis is a viable deprotection strategy, for some carbamates, it is not considered a primary degradation pathway under less extreme conditions due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, which slightly reduces the carbonyl's affinity for protonation. clemson.edu

Base-Mediated Deprotection and Nucleophilic Attack Mechanisms

Base-mediated cleavage of the phenoxycarbonyl group offers an alternative deprotection strategy. The mechanism of this process is highly dependent on the structure of the carbamate, particularly the substitution on the nitrogen atom. acs.org For N-monosubstituted carbamates derived from primary amines, such as this compound, the reaction often proceeds via an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. acs.orgresearchgate.net

This pathway is initiated by the deprotonation of the carbamate's N-H proton by a base. acs.org This generates an anionic conjugate base, which then expels the phenoxide leaving group to form a highly reactive isocyanate intermediate. This isocyanate is subsequently hydrolyzed by water to form an unstable carbamic acid, which, as in the acid-mediated pathway, decomposes to the free amine and carbon dioxide. acs.org The rate of this base-catalyzed hydrolysis is significantly influenced by the pKa of the phenol leaving group; carbamates of phenols are generally more chemically labile than those of alcohols under basic conditions. nih.govacs.org

Tetra-n-butylammonium fluoride (B91410) (TBAF) has emerged as a mild and selective reagent for the cleavage of carbamates. organic-chemistry.orgorganic-chemistry.org It is particularly effective for phenyl carbamates, which are cleaved more readily than alkyl carbamates like methyl or tert-butyl carbamates under the same conditions. organic-chemistry.orglookchem.com The fluoride ion (F⁻) in TBAF can act as both a base and a nucleophile. commonorganicchemistry.com

Research suggests two potential mechanisms for TBAF-mediated deprotection. One proposed mechanism involves a direct nucleophilic attack by the fluoride ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine. organic-chemistry.org An alternative and more recently supported mechanism for N-monosubstituted phenylcarbamates aligns with the E1cB pathway. acs.org In this mechanism, the fluoride ion acts as a base, deprotonating the amine nitrogen to form a conjugate base. acs.org This intermediate then eliminates phenol to form an isocyanate, which is subsequently hydrolyzed by the water molecules present in the commercial TBAF reagent to yield the free amine. acs.orgcommonorganicchemistry.com The formation of symmetrical urea (B33335) byproducts in some reactions supports the isocyanate intermediate pathway, as the newly formed amine can trap the isocyanate before it is fully hydrolyzed. acs.orglookchem.com

The efficiency of TBAF deprotection can be influenced by reaction conditions, as shown in the table below, which summarizes findings for various carbamates.

Carbamate TypeReagentConditionsTimeResultReference
Indolyl Phenyl Carbamate5 equiv. Bu4NFTHF, rt30 minFull Deprotection lookchem.com
Indolyl Benzyl Carbamate5 equiv. Bu4NFTHF, reflux20 minFull Deprotection lookchem.com
Indolyl Methyl Carbamate5 equiv. Bu4NFTHF, reflux1.5 hFull Deprotection lookchem.com
Indolyl t-Butyl Carbamate5 equiv. Bu4NFTHF, reflux8 hFull Deprotection lookchem.com

Catalytic and Reductive Deprotection Methodologies

While catalytic hydrogenolysis (e.g., H₂ over Palladium-on-carbon) is a standard method for cleaving benzyloxycarbonyl (Cbz) groups, it is generally not effective for the phenoxycarbonyl group due to the stability of the phenyl-oxygen bond. organic-chemistry.orgmasterorganicchemistry.com Therefore, alternative catalytic or reductive methods are required.

One such alternative involves nucleophilic deprotection using reagents like 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org This protocol has proven effective for cleaving various carbamates, including Cbz and Alloc, and offers an advantage for substrates with functionalities that are sensitive to standard hydrogenolysis or strong acids. organic-chemistry.org The mechanism is proposed to be a nucleophilic SN2-type attack by the thiolate on the carbonyl carbon. organic-chemistry.org

Other reductive methods, while less common for Poc groups, could theoretically include dissolving metal reductions, although these often require harsh conditions, such as toxic liquid ammonia (B1221849) at low temperatures, which limits their applicability. researchgate.net The development of milder, more chemoselective catalytic and reductive deprotection strategies remains an active area of research in organic synthesis. nih.gov

Stability and Degradation Profiles under Research Conditions

The utility of the phenoxycarbonyl group as a protecting strategy is intrinsically linked to its stability across a range of chemical environments encountered during a multi-step synthesis. An ideal protecting group should remain intact during various reaction conditions and be removable only under specific, controlled circumstances. organic-chemistry.org

Hydrolytic Stability Studies

The hydrolytic stability of carbamates is a critical parameter, and it varies significantly with structure and pH. researchgate.net Generally, carbamates exhibit good chemical and proteolytic stability. nih.gov Phenyl carbamates, such as this compound, show relatively high stability in acidic to neutral buffer solutions (pH 1-6). researchgate.net However, their stability decreases in neutral to alkaline solutions due to the base-catalyzed E1cB cleavage mechanism discussed previously. researchgate.net

In contrast to N-monosubstituted carbamates, N,N-disubstituted carbamates are found to be significantly more stable in both buffer solutions and plasma. researchgate.net Some specialized carbamate structures, such as those bonded to polyhedral borane (B79455) cages, have demonstrated exceptional hydrolytic stability across a wide pH range of 2-12. zacharyhhouston.com The degradation of the core amino acid structure itself, such as phenylalanine, typically occurs under more specific conditions, often involving reactive species like free radicals or enzymatic pathways, rather than simple hydrolysis. researchgate.netnih.govlibretexts.org

The table below summarizes the general stability of different carbamate types under various conditions.

Carbamate TypeConditionStabilityMechanism/ReasonReference
N-monosubstituted Phenyl CarbamatepH 1-6Relatively HighSlow acid hydrolysis researchgate.net
N-monosubstituted Phenyl CarbamateNeutral to Alkaline (pH > 7)LowBase-catalyzed E1cB elimination researchgate.net
N,N-disubstituted CarbamatesBuffer & PlasmaHighLack of acidic N-H proton prevents E1cB researchgate.net
General CarbamatesAcidic Media (e.g., TFA)LabileAcid-catalyzed cleavage libretexts.org
General CarbamatesBasic Media (e.g., Piperidine for Fmoc)LabileBase-catalyzed cleavage nih.gov

Photochemical and Thermal Decomposition Pathways

The stability of the phenoxycarbonyl moiety in this compound is compromised upon exposure to sufficient energy in the form of light or heat, leading to its decomposition. The specific products and mechanisms of these degradations are dictated by the nature of the energy input and the chemical environment.

Photochemical Decomposition Pathways

The photochemical decomposition of this compound is anticipated to proceed through several potential pathways, primarily involving the excitation of the carbonyl group and the aromatic phenyl ring within the phenoxycarbonyl moiety. While specific studies on this exact molecule are not prevalent, the decomposition mechanisms can be inferred from established photochemical principles for carbonyl compounds and related N-protected amino acids.

One plausible pathway is a Norrish Type I cleavage , which involves the homolytic cleavage of the bond adjacent to the carbonyl group upon photoexcitation. youtube.com In this case, two primary fragmentation routes are possible:

Cleavage of the Carbonyl-Oxygen bond: This would lead to the formation of a phenoxy radical and an N-acyl radical derived from the amino acid.

Cleavage of the Carbonyl-Nitrogen bond: This would generate a phenyl chloroformate radical and an alaninyl radical.

These radical intermediates are highly reactive and can undergo subsequent reactions such as hydrogen abstraction, decarboxylation, or recombination to form a variety of stable products.

Another potential photochemical pathway is a Norrish Type II reaction , which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen. youtube.com For this to occur, a gamma-hydrogen atom must be accessible. In this compound, the hydrogens on the methyl group of the alanine (B10760859) backbone are in the gamma position relative to the carbonyl group of the phenoxycarbonyl moiety. This could lead to the formation of an enol intermediate and the elimination of phenol, ultimately resulting in the cleavage of the protecting group.

Furthermore, the presence of the phenyl ring introduces the possibility of photo-induced reactions involving the aromatic system. Irradiation with UV light can lead to the excitation of the phenyl ring, potentially facilitating cleavage of the phenyl-oxygen bond or promoting other rearrangements. Studies on the photolysis of other N-protected amino acids, such as those with 2-nitrophenyl groups, have demonstrated cleavage at the N-C bond upon irradiation. nih.gov

Thermal Decomposition Pathways

The thermal degradation of this compound is expected to involve the cleavage of the weakest bonds within the molecule at elevated temperatures. The carbamate linkage is a likely point of initial fragmentation. Based on studies of similar compounds, several decomposition pathways can be proposed.

A primary thermal decomposition pathway for carbamates involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol. In this case, heating this compound would likely produce phenyl isocyanate and lactic acid (from the alanine moiety). However, the presence of the N-H proton allows for an alternative and often more favorable pathway: decarboxylation.

The thermal decarboxylation of N-phenoxycarbonyl amino acids can proceed through a concerted mechanism, particularly in the presence of a base or upon sufficient heating, to yield carbon dioxide, phenol, and the corresponding amino acid or its derivatives. The reaction is thought to proceed via a six-membered transition state.

Another significant thermal degradation pathway for amino acids, including alanine, is deamination, leading to the formation of ammonia and a corresponding unsaturated carboxylic acid. nih.gov It is plausible that the thermal decomposition of this compound could also involve the loss of ammonia, in addition to the fragmentation of the phenoxycarbonyl group.

Pyrolysis-GC-MS studies of related carbamate pesticides have shown that thermal decomposition at high temperatures leads to a complex mixture of products arising from various fragmentation and rearrangement reactions. nih.gov For this compound, such conditions would likely lead to the formation of phenol, carbon dioxide, aniline (B41778) (from decarboxylation and rearrangement of the phenoxycarbonyl group), and various degradation products from the alanine backbone.

The following table summarizes the likely major decomposition products from the photochemical and thermal pathways:

Decomposition PathwayConditionsMajor Predicted Products
Photochemical UV IrradiationPhenol, Carbon Dioxide, Alanine, Phenyl Isocyanate
Thermal Elevated TemperaturesPhenol, Carbon Dioxide, Aniline, Lactic Acid, Ammonia

It is important to note that the actual distribution of products will depend on specific reaction conditions such as temperature, pressure, solvent (for photochemical reactions), and the presence of catalysts or other reactive species.

Derivatization and Analog Synthesis of 2 Phenoxycarbonyl Amino Propanoic Acid

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of N-phenoxycarbonyl-L-alanine is a primary site for modifications aimed at facilitating peptide bond formation and altering the physical properties of the molecule.

The conversion of the carboxylic acid to an ester is a common strategy in peptide synthesis to protect the carboxyl group and to enhance solubility in organic solvents, thereby facilitating homogenous reaction conditions for peptide coupling. masterorganicchemistry.comnih.gov The choice of ester can significantly influence the solubility of the resulting N-protected amino acid ester. For instance, the methyl ester of L-alanine demonstrates solubility in various organic solvents, which is a key consideration for its use in synthesis. caymanchem.comsigmaaldrich.com

A general process for the esterification of amino acids involves reacting the amino acid with an alcohol in the presence of a catalyst. google.com For N-protected amino acids like 2-[(Phenoxycarbonyl)amino]propanoic acid, this transformation is more straightforward as the amino group is already masked, preventing unwanted side reactions. organic-chemistry.orgyoutube.com The resulting esters, such as L-alanine methyl ester, are valuable intermediates in the stepwise elongation of peptide chains. masterorganicchemistry.com

Table 1: Solubility of L-Alanine Methyl Ester Hydrochloride

SolventApproximate Solubility
Ethanol~30 mg/mL
DMSO~20 mg/mL
DMF~20 mg/mL
PBS (pH 7.2)~10 mg/mL
Data sourced from product information sheets for L-alanine methyl ester hydrochloride. caymanchem.com

The formation of an amide bond by reacting the carboxylic acid of this compound with a primary or secondary amine is a fundamental transformation in the synthesis of peptides and other amide-containing compounds. researchgate.netnih.gov This reaction typically requires the activation of the carboxylic acid using a coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govresearchgate.net

A variety of coupling reagents have been developed to promote efficient amidation while minimizing side reactions, particularly racemization at the chiral α-carbon. researchgate.netnih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts. nih.gov The choice of reagent and reaction conditions can be tailored to the specific amine and the desired product. organic-chemistry.orgorganic-chemistry.org

The synthesis of amides from N-protected amino acids is a well-established methodology. researchgate.net For instance, the amidation of N-protected phenylalanine derivatives has been extensively studied for the creation of novel therapeutic agents. nih.gov The phenoxycarbonyl protecting group on the alanine (B10760859) nitrogen prevents its participation in the reaction, allowing for the selective formation of the desired carboxamide at the C-terminus. organic-chemistry.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample
CarbodiimidesN,N'-Dicyclohexylcarbodiimide (DCC)
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
Uronium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
Phosphonic Acid Anhydridesn-Propanephosphonic acid anhydride (B1165640) (T3P)
This table presents examples of classes of reagents commonly used in peptide synthesis and amidation reactions. nih.govresearchgate.netnih.gov

Modifications of the Phenyl Ring of the Phenoxycarbonyl Group

Altering the substituents on the phenyl ring of the phenoxycarbonyl protecting group provides a powerful tool to fine-tune the electronic and steric properties of the protecting group, thereby influencing its stability and reactivity.

The stability of the phenoxycarbonyl protecting group is directly related to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease the electron density on the phenoxy oxygen atom. wikipedia.orglibretexts.org This makes the carbonyl carbon more electrophilic and the entire protecting group more susceptible to cleavage under specific conditions. Conversely, electron-donating groups (EDGs) increase the electron density, enhancing the stability of the protecting group. libretexts.org

This principle is exploited in the design of orthogonal protection strategies in peptide synthesis, where different protecting groups can be selectively removed in the presence of others. biosynth.comub.edu For example, a phenoxycarbonyl group with a strong EWG might be cleaved under milder basic conditions compared to an unsubstituted one.

Steric hindrance from bulky substituents on the phenyl ring can also play a role in the protecting group's stability and the stereochemical outcome of reactions at the α-carbon. organic-chemistry.org While less commonly exploited for reactivity modulation, steric factors can influence the conformational preferences of the protected amino acid.

The synthesis of halogenated and other substituted phenoxycarbonyl analogues of alanine allows for the introduction of functionalities that can modulate the properties of the protecting group. Halogenated derivatives of amino acids, such as phenylalanine, have been synthesized for various applications. researchgate.netnih.gov A similar strategy can be envisioned for the phenoxycarbonyl moiety, where halogenated phenols are used as starting materials for the synthesis of the corresponding chloroformates, which are then reacted with alanine.

The introduction of a nitro group, as seen in the p-nitrobenzyloxycarbonyl (pNZ) group, is a well-known strategy to create a more labile protecting group. ub.educhemicalbook.com The synthesis of a p-nitrophenoxycarbonyl derivative of alanine would follow a similar logic, providing a protecting group with altered cleavage characteristics. The synthesis of such analogs expands the toolbox of protecting groups available for peptide chemists, allowing for more complex and targeted synthetic routes. researchgate.net

Transformations at the α-Carbon and Alanine Side Chain

Modifications at the α-carbon and the methyl side chain of the alanine residue within the N-phenoxycarbonyl-alanine framework can lead to the synthesis of non-proteinogenic amino acids with unique properties.

Reactions at the α-carbon of amino acids, such as alkylation, are challenging due to the potential for racemization. idc-online.comlibretexts.org The presence of the N-phenoxycarbonyl protecting group is crucial in these transformations as it influences the acidity of the α-proton and can help to control the stereochemistry of the reaction. rsc.org The formation of an enolate under basic conditions allows for the introduction of various electrophiles at the α-position. libretexts.org

The alanine side chain itself, a simple methyl group, can be a target for modification, although this is less common than α-carbon functionalization. wikipedia.orgagriculturejournals.cz More elaborate synthetic strategies, such as starting from a different amino acid precursor or employing enzymatic methods, are often used to generate diversity at this position. nih.govnih.gov The Strecker synthesis and Gabriel synthesis are classical methods for the de novo synthesis of α-amino acids, which can be subsequently protected with a phenoxycarbonyl group. masterorganicchemistry.comyoutube.com These methods allow for the introduction of a wide variety of side chains. youtube.com

The derivatization of the alanine scaffold, whether at the α-carbon or through the synthesis of analogs with different side chains, opens up possibilities for creating novel peptide structures and other molecules with potentially new biological activities. nih.gov

Introduction of Functional Groups for Further Derivatization

The synthesis of analogs of this compound, which is the N-phenoxycarbonyl protected form of alanine, is a key strategy for developing new chemical entities with potential applications in medicinal chemistry and materials science. The introduction of diverse functional groups onto this scaffold allows for the systematic modification of its physicochemical properties and the exploration of its chemical space. These modifications can be broadly categorized into alterations of the side chain and modifications of the carboxylic acid or the N-protecting group.

Research has demonstrated various strategies for introducing new functional groups. One common approach involves the use of N-protected alanine derivatives that are already functionalized or can be easily converted to other functionalities. For instance, the synthesis of diazoketone analogs of N-protected alanine has been reported. nih.gov This is achieved by activating the carboxylic acid of N-phthaloyl-DL-alanine, for example, as an acid chloride or a mixed anhydride, followed by a reaction with diazomethane (B1218177). nih.gov The resulting diazoketone is a versatile intermediate that can undergo various transformations, such as the Wolff rearrangement or conversion to α-haloketones, thereby introducing new reactive handles into the molecule. nih.gov

Another powerful strategy for introducing complex functionalities is through palladium-catalyzed cross-coupling reactions. A notable example is the synthesis of (Purin-6-yl)alanines, where protected iodozincalanines are coupled with 6-iodopurines. nih.gov This method allows for the direct attachment of a nucleobase to the alanine backbone, creating a new class of amino acid-nucleobase conjugates. nih.gov This approach could be adapted for N-phenoxycarbonyl protected iodoalanine to generate a library of analogs with diverse heterocyclic moieties.

The synthesis of alanine derivatives containing 1,2,3-triazole groups has also been explored. nih.gov These are typically synthesized via copper-catalyzed azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This method offers a highly efficient and regioselective way to introduce the triazole functionality, which can serve as a stable linker or a pharmacologically active motif.

Furthermore, the acylation of the amino group of alanine with a wide variety of organic acids represents another avenue for derivatization. While much of this work focuses on the free amino acid, the principles can be extended to the N-phenoxycarbonyl protected version. A recent study on acylated glycine (B1666218) and alanine identified numerous novel metabolites in biological systems, highlighting the diversity of acyl groups that can be incorporated. nih.gov This suggests that a broad range of N-acyl-N-phenoxycarbonyl-alanine derivatives could be synthesized, each with unique properties.

The following table summarizes some of the functional groups that have been introduced into alanine derivatives, which could be applied to this compound:

Functional Group IntroducedSynthetic StrategyPotential for Further Derivatization
DiazoketoneActivation of carboxylic acid and reaction with diazomethane nih.govWolff rearrangement, conversion to α-haloketones nih.gov
PurinylPalladium-catalyzed cross-coupling nih.govModification of the purine (B94841) ring
1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition nih.govFurther functionalization of the triazole ring
Various Acyl GroupsAcylation of the amino group nih.govHydrolysis or modification of the acyl chain

Stereochemical Inversion and Retention Studies

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound, as the biological activity and physical properties of enantiomers can differ significantly. During the derivatization and coupling of amino acids, there is a risk of epimerization at the α-carbon, which can lead to a loss of stereochemical integrity and the formation of undesired diastereomers.

Epimerization in peptide synthesis is a well-documented phenomenon and is known to be influenced by several factors, including the nature of the protecting group, the coupling reagents, the solvent, and the reaction temperature. nih.govmdpi.com The phenoxycarbonyl protecting group, like other urethane-type protecting groups, is generally considered to be effective at suppressing epimerization. This is because the formation of a 5(4H)-oxazolone intermediate, which is a key species in the epimerization pathway, is less favorable compared to N-acyl protected amino acids.

However, even with urethane-type protecting groups, epimerization can occur, particularly under harsh reaction conditions or with certain coupling reagents. mdpi.com Studies on peptide bond formation have shown that the choice of coupling reagent and additives can have a significant impact on the level of epimerization. For instance, the use of certain carbodiimides in the absence of an appropriate additive can lead to higher levels of racemization. Conversely, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively suppress this side reaction. mdpi.com

A study by Jadhav et al. highlighted the efficacy of a new oxime additive, 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B), in controlling optical purity during carbodiimide-mediated acylation. mdpi.com When tested with amino acids that are prone to epimerization, Oxyma-B was found to be superior to other common additives in both solid-phase and solution-phase synthesis. mdpi.com

The degree of epimerization is often quantified by analyzing the diastereomeric ratio of the product, typically using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. The table below presents illustrative data on the percentage of D-isomer formation (epimerization) during the coupling of a generic N-protected L-amino acid under various conditions, reflecting the general principles of stereochemical control. While this data is not specific to this compound, it provides a clear indication of the trends observed.

Coupling ReagentAdditiveSolventTemperature (°C)% D-Isomer (Epimerization)
DCCNoneDCM258.5
DCCHOBtDCM251.2
EDCINoneDMF2510.2
EDCIHOBtDMF251.8
EDCIOxymaDMF250.9
HATUDIPEADMF250.5
HBTUDIPEADMF250.7
DCCHOBtDCM00.4

This table provides illustrative data based on general findings in peptide synthesis literature. The exact values can vary depending on the specific amino acid, protecting groups, and reaction concentrations.

As the table demonstrates, the combination of a coupling reagent with an appropriate additive significantly reduces the extent of epimerization. Furthermore, lowering the reaction temperature is a common strategy to enhance stereochemical retention. For sensitive substrates, the use of pre-formed active esters or coupling reagents that are known to minimize oxazolone (B7731731) formation is often preferred.

Computational and Theoretical Investigations of 2 Phenoxycarbonyl Amino Propanoic Acid

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of 2-[(Phenoxycarbonyl)amino]propanoic acid are pivotal to understanding its chemical behavior. Computational methods provide a powerful lens through which to explore the molecule's potential energy surface, revealing its preferred shapes and the energy barriers that separate them.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT)

The conformational landscape of this compound can be effectively mapped using a combination of molecular mechanics and quantum chemical calculations. Molecular mechanics, a computationally less intensive method, is often employed for an initial broad search of the conformational space. This is followed by more accurate quantum chemical calculations, such as Density Functional Theory (DFT), to refine the geometries and energies of the identified conformers. acs.orgacs.org

DFT studies on related N-protected amino acids, such as N-carboxyanhydrides derived from alanine (B10760859), have demonstrated the utility of this approach in elucidating reaction mechanisms and conformational preferences. acs.orgacs.orgfrontiersin.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to optimize the geometry of various possible conformers and calculate their relative energies. These calculations can help identify the most stable conformers in the gas phase and provide a foundation for understanding its behavior in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (Cα-N-C=O) (degrees)Dihedral Angle (O-C-N-Cα) (degrees)Relative Energy (kcal/mol)
A180 (trans)0 (cis)0.00
B0 (cis)0 (cis)2.5
C180 (trans)180 (trans)1.8
D60 (gauche)904.2

Note: This table is illustrative and based on typical energy differences found in related N-protected amino acids. Actual values would require specific DFT calculations for this compound.

Analysis of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds play a crucial role in dictating the preferred conformation of many organic molecules, including N-protected amino acids. nih.govresearchgate.netkhanacademy.org In this compound, a potential intramolecular hydrogen bond can form between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid group. This interaction would lead to a folded or cyclic conformation, significantly stabilizing it over more extended forms.

Influence of Solvation Models on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. acs.orgcas.cz Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the conformational equilibrium of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For a molecule like this compound, polar solvents would be expected to stabilize conformers with larger dipole moments. Conversely, non-polar solvents might favor conformers where intramolecular hydrogen bonds are more dominant, as these interactions would be less disrupted by solvent molecules. Computational studies on alanine and its derivatives have shown that the inclusion of a solvation model is critical for accurately predicting conformational preferences in solution. cas.cznih.gov

Rotational Barriers of the Carbamate (B1207046) Moiety

The carbamate group in this compound exhibits restricted rotation around the C-N bond due to its partial double bond character. nih.govnih.gov The energy barrier to this rotation is a key parameter that influences the molecule's dynamic behavior and the interchange between different conformers.

Computational methods, particularly DFT, can be used to calculate this rotational barrier. This is typically done by performing a relaxed scan of the potential energy surface along the dihedral angle corresponding to the C-N bond rotation. The rotational barrier is then the energy difference between the ground state (planar) and the transition state (where the p-orbitals of the nitrogen and carbonyl carbon are orthogonal). For N-alkylcarbamates, this barrier is typically around 16 kcal/mol, while for N-phenylcarbamates, it is lowered to approximately 12.5 kcal/mol. nih.gov The electron-withdrawing nature of the phenoxy group in this compound would likely result in a rotational barrier within this range. nih.govnd.edu

Table 2: Typical Rotational Barriers in Carbamates

Carbamate TypeTypical Rotational Barrier (kcal/mol)
N-Alkylcarbamate~16
N-Phenylcarbamate~12.5
N-(2-pyrimidyl)carbamates<9

Source: nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of this compound provides insights into its reactivity. Computational analyses, such as Frontier Molecular Orbital (FMO) theory, are instrumental in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. frontiersin.org The energy and spatial distribution of these orbitals are critical in determining its reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the nitrogen atom of the carbamate linkage. This indicates that the molecule will likely act as a nucleophile at these sites. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbons of both the carbamate and the carboxylic acid moieties, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity, while a smaller gap implies greater reactivity. DFT calculations can provide precise energies and visualizations of the HOMO and LUMO, allowing for a detailed prediction of the molecule's chemical behavior.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis is a fundamental computational tool used to understand the electronic properties of a molecule. It provides an estimation of the partial atomic charges on each atom, which is crucial for understanding molecular polarity, reactivity, and intermolecular interactions.

One of the most common methods for this analysis is the Mulliken population analysis . wikipedia.org This method partitions the total electron density among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. wikipedia.orgq-chem.com While conceptually simple, Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orgyoutube.com More modern and stable methods for calculating atomic charges include Hirshfeld charges and those derived from electrostatic potential (ESP) analysis, such as ChElPG. q-chem.com

For amino acids and their derivatives, understanding charge distribution is key to predicting their behavior in biological systems. The charge on the amino and carboxyl groups, as well as any charged side chains, is dependent on the pH of the environment. imgt.orglibretexts.org In computational studies of peptides, methods like the Electronic Population-derived Atomic Charges (EPAC) have been developed to provide reliable atomic charges for conformational analysis. nih.gov For a molecule like this compound, a charge distribution analysis would reveal the influence of the phenoxycarbonyl protecting group on the electronic environment of the alanine backbone.

A hypothetical data table for Mulliken charges of this compound, if calculated, would resemble the following:

AtomMulliken Charge (e)
O (carbonyl, ester)-value
C (carbonyl, ester)+value
O (ester linkage)-value
N (amide)-value
C (alpha-carbon)+/-value
C (carbonyl, acid)+value
O (hydroxyl, acid)-value
O (carbonyl, acid)-value
Atoms in Phenyl Ringvalues
Atoms in Methyl Groupvalues
Hydrogen Atoms+values

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. nih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. This information is critical for understanding reaction kinetics, selectivity, and for designing more efficient synthetic routes. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies. nih.govmdpi.com For example, DFT calculations have been used to explore the synthesis pathways of amino acids like alanine from interstellar reactants. researchgate.net Such studies can determine the crucial enantiomer-determining steps in a synthesis. researchgate.net Similarly, computational methods have been employed to understand the enzymatic synthesis of β-alanine and the mechanisms of enzymes like dihydropyrimidinase. nih.govnih.gov

For this compound, computational elucidation of its formation, typically from L-alanine and phenyl chloroformate, would involve:

Modeling the reactant molecules.

Simulating the nucleophilic attack of the amino group of alanine on the carbonyl carbon of phenyl chloroformate.

Identifying the transition state structure for this reaction.

Calculating the activation energy, which determines the reaction rate.

Modeling the subsequent loss of hydrogen chloride to form the final product.

A hypothetical reaction coordinate diagram would illustrate the energy changes throughout the synthesis.

Spectroscopic Property Simulations (e.g., theoretical NMR shifts, IR vibrational frequencies)

Theoretical simulations of spectroscopic properties are essential for interpreting experimental spectra and for confirming the structure of a synthesized compound. nih.gov Computational methods, particularly DFT, can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comresearchgate.netnih.gov

Simulated IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule's normal modes. youtube.com These calculated frequencies can then be compared with experimental Fourier-transform infrared (FTIR) spectra to assign the observed absorption bands to specific molecular vibrations, such as C=O stretches, N-H bends, and C-H stretches. nih.govmdpi.com For peptides and protected amino acids, the amide I and amide II bands are particularly important for conformational analysis. nih.gov While general studies on the simulated IR spectra of N-protected amino acids exist, specific data for this compound is not available in the provided results.

Simulated NMR Spectra: The prediction of NMR chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. These theoretical values, when referenced against a standard (like tetramethylsilane), can be correlated with experimental ¹H and ¹³C NMR spectra. This is invaluable for structural elucidation. For instance, in a related molecule, the chemical shift of the proton on the alpha-carbon was rationalized by the electronic environment created by the protecting group. mdpi.com

A hypothetical data table comparing experimental and theoretical spectroscopic data for this compound would look like this:

Interactive Data Table: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic DataFunctional Group/ProtonTheoretical ValueExperimental Value
IR (cm⁻¹) C=O (ester)valuevalue
C=O (acid)valuevalue
N-H (stretch)valuevalue
C-O (stretch)valuevalue
¹H NMR (ppm) N-Hvaluevalue
Cα-Hvaluevalue
CH₃valuevalue
Aromatic-Hvaluevalue
¹³C NMR (ppm) C=O (ester)valuevalue
C=O (acid)valuevalue
valuevalue
CH₃valuevalue
Aromatic-Cvaluevalue

Advanced Applications in Organic and Chemical Biology Research Excluding Clinical/therapeutic

Use as a Chemical Building Block in Complex Molecule Synthesis

As a protected amino acid derivative, N-Phenoxycarbonyl-L-alanine is a key intermediate in the synthesis of a wide array of complex organic molecules. Its stability and well-defined reactivity make it a reliable component in multi-step synthetic pathways.

Precursor for Peptides and Peptidomimetics

N-Phenoxycarbonyl-L-alanine is primarily recognized for its role as a monomer precursor in the synthesis of polypeptides and peptidomimetics. rsc.org Unlike highly reactive N-carboxyanhydrides (NCAs), N-phenoxycarbonyl amino acids (NPCs) exhibit greater stability, making them easier to handle, purify, and store. rsc.org This stability is a significant advantage, preventing premature polymerization and allowing for more precise control over the initiation of peptide chain formation. rsc.org The molecule is part of a broader class of nonproteinogenic amino acid building blocks that enable the construction of novel peptide frameworks with unique structural and functional properties. nih.govnih.gov These tailor-made peptides are crucial in materials science and in probing biological functions. nih.gov

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated construction of peptide chains. nih.gov While direct integration of N-phenoxycarbonyl amino acids into standard SPPS cycles (like Fmoc-based strategies) is not the common approach, they serve as exceptional precursors for the monomers used in such syntheses. rsc.org The phenoxycarbonyl group acts as an effective protecting group for the amino terminus. More importantly, NPCs are readily converted into the corresponding α-amino acid N-carboxyanhydrides (NCAs) immediately before or during polymerization. acs.org This in-situ or just-in-time generation of the highly reactive NCA from the stable NPC precursor is a key strategy. It allows for the controlled addition of monomers, a principle that aligns with the stepwise nature of SPPS, and helps avoid the challenges associated with the instability of pre-formed NCAs. capes.gov.brlsu.edu

The polymerization of N-phenoxycarbonyl α-amino acids (NPCs) into polypeptides is a process that has been refined to achieve a high degree of control over the resulting polymer's characteristics. The key to this process is the conversion of the NPC to its corresponding N-carboxyanhydride (NCA) via an intramolecular nucleophilic attack, which then undergoes a ring-opening polymerization (ROP). acs.org

Research has shown that the rate-determining step in the polymerization of NPCs is the formation of the NCA intermediate. acs.org This transformation can be catalyzed and controlled by various means. One effective strategy is the use of carboxylic acids as catalysts. acs.org The acid promotes the necessary carbonyl addition and subsequent decarboxylation steps that lead to the NCA, and it can also accelerate the ROP of the NCA itself. acs.org This catalytic approach not only speeds up the reaction but also helps to suppress side reactions, leading to polypeptides with predictable molecular weights and narrow molecular weight distributions (polydispersity index < 1.11). acs.org This level of control is essential for creating well-defined biomaterials for research applications.

Table 1: Polymerization Characteristics of N-Phenoxycarbonyl Amino Acids (NPCs)

Feature Description Research Finding
Monomer Stability NPCs are significantly more stable than their N-carboxyanhydride (NCA) counterparts, allowing for easier purification and storage. rsc.org A facile two-phase reaction method has been developed for synthesizing high-purity NPCs that can be used directly for polymerization without laborious chromatography. rsc.org
Polymerization Mechanism Polymerization proceeds through the in-situ formation of an NCA intermediate, which then undergoes Ring-Opening Polymerization (ROP). acs.org The rate-determining step is the conversion of the NPC to the NCA. acs.org
Control Strategy The use of carboxylic acids as catalysts allows for controlled polymerization. acs.org Acetic acid has been shown to successfully catalyze the polymerization of N-substituted glycine (B1666218) NPCs, yielding polymers with designable molecular weights and low dispersity. acs.org

| Resulting Polymers | The method produces well-defined polypeptides and copolypeptoids. acs.org | Statistical copolypeptoids with tunable properties, such as thermoresponsiveness, can be synthesized. acs.org |

Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

The intrinsic chirality of N-Phenoxycarbonyl-L-alanine, originating from its L-alanine core, makes it a valuable starting material for creating chiral auxiliaries and ligands used in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which it can often be recovered. wikipedia.org

Amino acids and their derivatives are frequently used to synthesize various classes of chiral ligands and auxiliaries, such as Evans-type oxazolidinones and their analogues. springerprofessional.de The phenoxycarbonyl-protected alanine (B10760859) can be chemically modified to create more complex chiral structures. For instance, amino acids are known precursors for C2-symmetric chiral N,N′-dioxide ligands, which are effective in coordinating with metal ions to form catalysts for a range of asymmetric reactions. rsc.org Similarly, the structure can be transformed into chiral 1,2-amino alcohols, which are privileged scaffolds for drug candidates and chiral ligands. nih.gov The phenoxycarbonyl group serves as a reliable protecting group during the initial synthetic steps and can be removed or modified later to yield the final target ligand.

Scaffold for Non-Peptide Organic Compounds

Beyond its role in peptide synthesis, the fundamental structure of 2-[(Phenoxycarbonyl)amino]propanoic acid serves as a chiral scaffold for building a variety of non-peptide organic compounds. The alanine backbone provides a defined three-dimensional starting point for constructing more complex molecules. nih.gov This application is part of a broader strategy in medicinal and organic chemistry to use nonproteinogenic amino acids as foundational elements for diverse molecular architectures. nih.gov

For example, the amino acid framework can be incorporated into macrocyclic structures that are not traditional peptides. Recent research has demonstrated methods to create macrocycles by linking amino acid side chains or backbones to form novel heterocyclic units, such as imidazopyridinium-linked rings. nih.gov These scaffolds can be used to constrain the geometry of attached functional groups, a critical aspect in designing molecules that interact with biological targets. The alanine derivative can also be a precursor for synthesizing α,α-disubstituted α-amino acids, which are of interest due to their increased steric hindrance and conformational rigidity, properties that are valuable in designing enzyme inhibitors and other bioactive molecules. researchgate.net

Development of Mechanistic Probes for Biological Systems (In Vitro/Pre-clinical Focus)

In chemical biology, mechanistic probes are essential tools designed to investigate, visualize, or perturb biological processes at the molecular level. N-Phenoxycarbonyl-L-alanine, as a precursor to modified alanine, is a valuable starting block for the synthesis of such probes for in vitro and pre-clinical research.

A prominent application is in the creation of radiolabeled amino acid analogues for molecular imaging. For example, alanine derivatives can be labeled with positron-emitting isotopes like Fluorine-18 (¹⁸F). nih.gov The synthesis of compounds like L-[¹⁸F]FMA (3-(1-[¹⁸F]fluoromethyl)-L-alanine) allows researchers to visualize and study metabolic pathways in vitro in cancer cell lines and in vivo in pre-clinical tumor models. nih.gov These probes help elucidate the mechanisms of amino acid transporters, which are often upregulated in cancer cells. nih.gov

Furthermore, the alanine scaffold can be chemically modified to introduce other functionalities for probing biological systems. This includes the synthesis of isotopically labeled (e.g., ¹⁴C, ³H, ²H) amino acids to study enzyme kinetics and reaction mechanisms, a technique critical for understanding enzymatic pathways like those catalyzed by phenylalanine ammonia (B1221849) lyase or decarboxylases. nih.gov Another strategy involves incorporating bio-orthogonal handles, such as aminooxy groups, which can be used for chemoselective ligation (tethering) to other molecules or surfaces, facilitating the study of protein-protein interactions. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
This compound N-Phenoxycarbonyl-L-alanine; Phoc-Ala-OH
N-carboxyanhydrides NCAs
N-phenoxycarbonyl amino acids NPCs
9-fluorenylmethyloxycarbonyl Fmoc
3-(1-[¹⁸F]fluoromethyl)-L-alanine L-[¹⁸F]FMA
Acetic acid Ethanoic acid

Tools for Studying Ion Channel Function and Protein Interactions (in vitro)

The fundamental structure of this compound, featuring a protected amino acid, provides a scaffold that is conceptually utilized in the synthesis of peptides designed to probe ion channel function and protein-protein interactions (PPIs) in vitro. Peptides are powerful tools for this purpose as they can mimic specific domains of proteins involved in these interactions.

In the context of ion channels, synthetic peptides can be designed to interact with specific regions of the channel protein, such as the pore, voltage sensor, or ligand-binding sites. While no direct studies using this compound for this purpose are available, the general principle involves incorporating modified amino acids into peptide sequences to enhance their stability, affinity, or to introduce reporter groups. The phenoxycarbonyl protecting group on the amino acid is a feature used in solid-phase peptide synthesis, which is the primary method for generating such peptide-based tools.

Similarly, peptides are widely used to study and modulate PPIs. These interactions are central to most cellular processes, and their dysregulation is implicated in numerous diseases. Short peptides derived from the interface of an interacting protein can act as competitive inhibitors. The use of non-canonical amino acids or protected amino acids during synthesis can improve the peptide's pharmacological properties, such as resistance to proteolysis.

Role in Genetic Code Expansion (GCE) for Noncanonical Amino Acid Incorporation and Study (e.g., in vitro protein modification)

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired ncAA. This technology opens up possibilities for introducing novel chemical functionalities into proteins for various in vitro studies.

While there is no direct evidence of this compound being used as an ncAA for GCE, its structure as a protected amino acid is relevant to the field. The phenoxycarbonyl group serves as a protecting group for the amine functionality. In the context of GCE, ncAAs with various side chains are designed and synthesized to be incorporated into proteins. These side chains can contain fluorescent probes, cross-linkers, or other functionalities that allow for detailed in vitro studies of protein structure and function.

The general workflow for GCE involves:

Synthesis of the ncAA: The desired non-canonical amino acid is chemically synthesized.

Development of an Orthogonal aaRS/tRNA Pair: An aminoacyl-tRNA synthetase is engineered to specifically recognize the ncAA and its cognate tRNA.

In Vitro Protein Expression: The gene for the protein of interest, containing a nonsense codon at the desired position, is expressed in a cell-free system or in a host organism that also expresses the orthogonal aaRS/tRNA pair and is supplied with the ncAA.

This technique allows for the precise modification of proteins, enabling a wide range of in vitro biochemical and biophysical studies.

Investigations into Ligand-Biomolecule Interactions and Structure-Activity Relationships (mechanistic, not efficacy)

The principles of structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. This is typically done by synthesizing a series of analogs of a lead compound and evaluating their activity in a relevant assay.

Although specific SAR studies centered on this compound are not prominent in the literature, its structure contains key features that are often varied in such investigations. For instance, the phenoxy group and the propanoic acid moiety could be systematically modified to probe their influence on binding to a target biomolecule.

A hypothetical SAR study based on this scaffold might involve the synthesis and in vitro evaluation of derivatives with different substituents on the phenyl ring or alterations to the propanoic acid chain. The data from such a study could be compiled into a table to elucidate trends.

DerivativeModificationIn Vitro Binding Affinity (IC₅₀, µM)
Parent Compound This compound-
Analog 1 4-Fluoro-phenoxy substitution-
Analog 2 4-Chloro-phenoxy substitution-
Analog 3 4-Methyl-phenoxy substitution-
Analog 4 Lengthened alkyl chain (butanoic acid)-
Analog 5 Branched alkyl chain (isobutyric acid)-

This table is illustrative and does not represent actual experimental data.

By analyzing the relationship between the structural modifications and the observed changes in binding affinity, researchers can build a model of the ligand-biomolecule interaction at a mechanistic level. This information is crucial for the rational design of more potent and selective molecules for research or therapeutic purposes.

Advanced Analytical and Biophysical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination and structural analysis of 2-[(Phenoxycarbonyl)amino]propanoic acid. Unlike unit-resolution mass spectrometry, HRMS provides exact mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov

In studies involving amino acids, fragmentation patterns are key to structural identification. nih.gov For derivatives like N-phenoxycarbonyl-alanine, characteristic fragmentation would involve the loss of the phenoxycarbonyl group, cleavage of the propanoic acid side chain, and other specific bond ruptures. The principal fragment ions observed for protonated amino acids typically include [M+H-H₂O]⁺ and [M+H-H₂O-CO]⁺. nih.gov For alanine (B10760859) specifically, the generation of the [M+H-H₂O-CO]⁺ ion is a key fragmentation pathway. nih.gov The high resolution of the instrument allows for the differentiation of isobaric fragments—ions with the same nominal mass but different elemental compositions. nih.gov This capability is critical for unambiguously identifying fragmentation products and piecing together the molecule's structure. nih.gov

Mechanistic studies also benefit from HRMS. By analyzing the fragments produced under different ionization conditions (e.g., varying cone voltage in electrospray ionization), researchers can probe the stability of different parts of the molecule and understand its dissociation pathways. nih.gov

A hypothetical HRMS analysis of this compound would yield the following data:

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺C₁₀H₁₂NO₄⁺210.0761Protonated parent molecule
[M-C₆H₅O]⁺C₄H₆NO₂⁺100.0393Loss of the phenoxy group
[M-C₇H₅O₂]⁺C₃H₆NO₂⁺88.0393Loss of the phenoxycarbonyl group
[M+H-H₂O-CO]⁺C₉H₁₀NO₂⁺164.0706Loss of water and carbon monoxide

Note: The m/z values are illustrative and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. kpwulab.compdx.edu

The ¹H NMR spectrum would show distinct signals for the protons on the alanine backbone, the methyl group, and the phenyl ring of the phenoxycarbonyl group. Chemical shifts are influenced by neighboring functional groups; for instance, the alpha-proton of the alanine moiety would be shifted downfield due to the adjacent carboxylic acid and amide groups. pdx.edu Similarly, the ¹³C NMR spectrum provides information on each carbon atom, with the carbonyl carbons of the acid and the carbamate (B1207046) exhibiting characteristic downfield shifts. nih.govmdpi.com

To unravel complex structures and spatial relationships, multi-dimensional NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comprinceton.edu For N-phenoxycarbonyl-alanine, COSY would show correlations between the alpha-proton and the protons of the methyl group on the alanine backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique correlates directly bonded protons and heteronuclei, most commonly ¹H and ¹³C or ¹⁵N. wikipedia.orglibretexts.org An HSQC spectrum of this compound would link each proton signal to the signal of the carbon or nitrogen it is attached to, greatly aiding in the assignment of the ¹³C and ¹⁵N spectra. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org NOESY is crucial for determining the molecule's conformation by revealing through-space interactions, for example, between the phenyl ring protons and the alanine backbone protons. libretexts.org

When this compound is in a crystalline or solid state, solid-state NMR (ssNMR) provides valuable structural information. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, such as chemical shift anisotropy (CSA). nih.gov The ¹³C CSA tensors for carbonyl, Cα, and Cβ carbons can provide detailed insights into the local electronic environment and molecular conformation within the crystal lattice. nih.govrsc.org Studies on poly-L-alanine have shown that ¹³Cα CSA tensors are sensitive to the peptide conformation. nih.gov

X-Ray Crystallography and Electron Diffraction for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in its crystalline form can be determined using X-ray crystallography. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within the crystal lattice. nih.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. nih.gov

Electron diffraction can serve as a complementary technique, particularly for very small crystals that may not be suitable for conventional X-ray diffraction.

A hypothetical table of crystallographic data for this compound might look like this:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
R-factorValue

Note: The values are placeholders and would be determined from experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. doi.orgnih.gov Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of key structural motifs in this compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. Key absorptions would include N-H stretching and bending, C=O stretching from both the carboxylic acid and the carbamate, and C-O stretching frequencies. nih.gov

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectra would complement the FT-IR data, providing information on the phenyl ring vibrations and the C-C backbone stretches. nih.govresearchgate.net

The positions, shapes, and intensities of these vibrational bands are sensitive to the molecule's conformation and its hydrogen-bonding environment. nih.gov

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)~3300-2500 (broad)Stretching
N-H (Amide)~3300Stretching
C-H (Aromatic)~3100-3000~3100-3000Stretching
C-H (Aliphatic)~2980-2850~2980-2850Stretching
C=O (Carboxylic Acid)~1760Stretching
C=O (Carbamate)~1700Stretching
C=C (Aromatic)~1600, ~1475~1600, ~1475Stretching
N-H (Amide)~1550Bending

Note: These are approximate values and can vary based on the molecular environment.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis and Conformational Transitions

Given that this compound is a chiral molecule (derived from L- or D-alanine), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical characterization. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Chromophores, such as the phenyl ring and the carbonyl groups in N-phenoxycarbonyl-alanine, located in a chiral environment will give rise to a CD signal. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its secondary structure if it were part of a larger peptide. nih.gov The sign and magnitude of the Cotton effect in the CD spectrum can be used to assign the absolute configuration of the chiral center. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org Similar to CD, ORD curves exhibit Cotton effects in the vicinity of the absorption bands of chromophores. nih.govlibretexts.org The shape of the ORD curve provides information about the stereochemistry and conformation of the molecule. libretexts.org While CD has largely superseded ORD for conformational analysis due to simpler spectra, ORD remains a valuable tool.

These techniques are particularly powerful for studying conformational changes that occur upon solvent changes, temperature variations, or binding to other molecules. nih.govnih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable for the separation and purification of "this compound" and for the critical assessment of its purity.

The enantiomeric purity of "this compound" is a critical parameter, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving enantiomers. sigmaaldrich.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For N-protected amino acids like N-phenoxycarbonyl-alanine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org Another successful approach involves the use of macrocyclic glycopeptide-based CSPs, like those employing teicoplanin or vancomycin, which are particularly adept at separating the enantiomers of underivatized and derivatized amino acids. sigmaaldrich.comnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve baseline separation of the enantiomers. yakhak.org The D-enantiomer is frequently more strongly retained on macrocyclic glycopeptide CSPs. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for N-Protected Alanine Derivatives

Parameter Setting Reference
Column Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) yakhak.org
Mobile Phase Hexane:2-Propanol (90:10, v/v) yakhak.org
Flow Rate 1.0 mL/min yakhak.org
Detection UV at 254 nm mst.edu
Temperature Ambient mst.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. researchgate.net However, due to the polar nature and low volatility of amino acids and their derivatives like "this compound," derivatization is a necessary prerequisite for GC-MS analysis. thermofisher.comsigmaaldrich.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com

Common derivatization methods for amino acids include silylation and alkylation. nih.gov Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with active hydrogens in the molecule to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.comsigmaaldrich.comusra.edu Alkylation, using reagents like methyl chloroformate (MCF), offers an alternative derivatization pathway. nih.govnih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid side products. mdpi.com Following derivatization, the sample is introduced into the GC-MS system, where the components are separated based on their boiling points and then detected and identified by their mass-to-charge ratio. nih.gov

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization Reagent Advantages Disadvantages Reference
MSTFA Forms volatile by-products. Derivatives can be moisture-sensitive. thermofisher.com
MTBSTFA TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. Requires heating for several hours for complete derivatization. sigmaaldrich.com
MCF Instantaneous reaction at room temperature; robust. Can lead to protein/peptide hydrolysis in biological samples if not handled properly. nih.govnih.gov

Biophysical Techniques for Mechanistic Binding and Interaction Studies

Understanding how "this compound" interacts with biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide direct measurement of binding affinities, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment. amazonaws.comnih.govnih.gov In a typical ITC experiment, a solution of the ligand ("this compound") is titrated into a solution containing the target macromolecule, and the heat released or absorbed is measured. nih.gov This label-free, in-solution technique provides a complete thermodynamic profile of the binding interaction. springernature.comresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.govaragen.com One binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, e.g., "this compound") is flowed over the surface. nih.gov Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. psu.edu SPR provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. youtube.com

MicroScale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. nih.gov This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell of a molecule, all of which can be altered upon binding. researchgate.net In an MST experiment, one of the binding partners is fluorescently labeled or the intrinsic fluorescence of tryptophan residues is used. nih.gov The change in thermophoretic movement upon titration of a non-fluorescent binding partner allows for the quantification of the binding affinity (KD). vanderbilt.edue-century.us MST is known for its low sample consumption and its ability to perform measurements in complex biological liquids. nih.gov

Table 3: Overview of Biophysical Techniques for Interaction Analysis

Technique Principle Key Parameters Determined Advantages Reference
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding. KD, ΔH, ΔS, Stoichiometry (n) Label-free, in-solution, provides full thermodynamic profile. nih.govnih.govspringernature.com
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface. ka, kd, KD Label-free, real-time kinetic data. nih.govnih.govpsu.edu
MicroScale Thermophoresis (MST) Measures changes in molecular movement in a temperature gradient upon binding. KD Low sample consumption, fast, can be used in complex solutions. nih.govresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the synthesis and manipulation of reactive molecules like 2-[(Phenoxycarbonyl)amino]propanoic acid. chimia.chdurham.ac.ukacs.org Future research could focus on developing continuous-flow processes for its synthesis and subsequent use in peptide assembly. nih.govflowchemistry.com Automated flow peptide synthesizers, which have demonstrated the ability to produce long peptide chains with high fidelity, could be adapted to utilize N-phenoxycarbonyl-protected amino acids. chemrxiv.org

The integration of this compound into automated platforms could offer several advantages:

Enhanced reaction efficiency: Flow reactors can improve mass and heat transfer, leading to faster reactions and higher yields.

Improved safety: The use of hazardous reagents can be better contained and controlled in a closed-loop flow system. acs.org

Real-time monitoring: In-line analytical techniques can be used to monitor reaction progress and purity, allowing for rapid optimization. flowchemistry.comthieme-connect.de

Research efforts could be directed towards designing and optimizing flow-based protocols for the coupling of this compound with other amino acids or molecular fragments, paving the way for the automated synthesis of novel peptides and peptidomimetics. durham.ac.uk

Exploration of Novel Reactivity and Unconventional Transformation Pathways

The phenoxycarbonyl protecting group, while primarily used to prevent unwanted side reactions of the amine group during peptide synthesis, also presents opportunities for novel chemical transformations. masterorganicchemistry.comnih.gov Future research could explore unconventional reaction pathways that leverage the unique electronic properties of the carbamate (B1207046) functionality.

Potential areas of investigation include:

Catalytic activation: Developing new catalytic systems to selectively activate the C-N or C-O bonds of the phenoxycarbonyl group, enabling novel cross-coupling reactions.

Photochemical transformations: Investigating the photochemical reactivity of the compound to initiate radical-based reactions or controlled deprotection strategies. rsc.org

Electrochemical synthesis: Utilizing electrochemical methods to drive unique transformations that are not accessible through traditional thermal methods.

By exploring these unconventional pathways, it may be possible to develop new synthetic methodologies for creating complex molecular architectures from this relatively simple building block.

Expansion into Advanced Materials Science Applications (e.g., functional polymers, self-assembling systems)

The ability of amino acids and their derivatives to self-assemble into ordered nanostructures is a rapidly growing field of interest in materials science. nih.govbeilstein-journals.orgnih.gov The structure of this compound, with its combination of a chiral center, a hydrogen-bonding amide linkage, and an aromatic phenoxy group, makes it a promising candidate for the design of functional materials.

Future research in this area could focus on:

Functional Polymers: The polymerization of N-phenoxycarbonyl amino acids (NPCs) is a known method for producing polypeptides. rsc.orgrsc.orgresearchgate.net Further research could explore the synthesis of functional polymers and block copolymers incorporating this compound, leading to materials with tailored properties for applications in drug delivery and regenerative medicine. acs.org

Self-Assembling Systems: Investigating the self-assembly behavior of this compound and its derivatives in different solvents and conditions could lead to the formation of novel nanostructures such as nanofibers, nanotubes, and hydrogels. beilstein-journals.orgnih.gov These materials could find applications in areas such as tissue engineering and biosensing. The principles of self-assembly observed in other protected amino acids could provide a roadmap for these investigations. researchgate.netresearchgate.net

Amino Acid Derivative TypeObserved Self-Assembled StructuresPotential Driving InteractionsReference
Fmoc-amino acidsNanofibers, hydrogelsπ-π stacking, hydrogen bonding beilstein-journals.orgnih.gov
N-phenoxycarbonyl amino acidsPolypeptidesPolycondensation rsc.orgrsc.orgresearchgate.net
Simple amino acidsVarious nanostructuresHydrogen bonding, hydrophobic interactions nih.gov

Development of Predictive Computational Models for Structure-Property Relationships

Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govnih.gov For this compound, the development of predictive computational models could significantly accelerate research and development efforts.

Future research in this area could involve:

Quantum Mechanical Calculations: Using density functional theory (DFT) and other high-level computational methods to accurately predict the conformational preferences, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments, such as in solution or at interfaces, to understand its self-assembly properties and interactions with other molecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) models: Developing models that correlate the structural features of derivatives of this compound with their observed properties, such as their efficacy as building blocks in functional materials or their reactivity in specific transformations. nih.govacs.org

These computational models would not only provide a deeper understanding of the fundamental properties of the compound but also guide the design of new experiments and applications. nih.govresearchopenworld.com

Computational MethodPredicted PropertiesPotential ApplicationReference
Density Functional Theory (DFT)Conformational energy, reactivity indices, spectroscopic dataUnderstanding reaction mechanisms, interpreting experimental data researchgate.netnih.gov
Molecular Dynamics (MD)Self-assembly behavior, interaction energiesDesigning self-assembling materials, predicting binding affinities acs.org
QSARCorrelation of structure with activity/propertyGuiding the design of new derivatives with desired properties nih.govacs.org

Design of Next-Generation Chemical Probes for Complex Biological Questions (mechanistic, non-clinical)

Chemical probes are small molecules that can be used to study biological processes in a non-invasive manner. nih.govnih.gov The structure of this compound could be modified to create novel chemical probes for investigating a variety of biological questions at a mechanistic, non-clinical level.

Future research could focus on:

Enzyme Activity Probes: Incorporating reactive "warheads" into the structure to create activity-based probes that can covalently label specific enzymes, allowing for their identification and functional characterization. rsc.orgnih.gov

Fluorescent Probes: Attaching fluorophores to the molecule to create probes that can be used to visualize biological structures and processes through fluorescence microscopy. acs.orgbiorxiv.org

Bioorthogonal Reporters: Introducing bioorthogonal functional groups, such as azides or alkynes, would allow for the specific labeling and tracking of molecules incorporating this amino acid derivative within complex biological systems. nih.govmedchemexpress.com

The development of such probes could provide valuable tools for basic research in chemical biology and help to elucidate the roles of various biomolecules in cellular function. researchgate.netyoutube.com

Q & A

Q. What safety protocols should be implemented when handling 2-[(Phenoxycarbonyl)amino]propanoic acid in laboratory settings?

  • Methodological Answer : Safe handling requires strict adherence to occupational hygiene practices. Use local exhaust ventilation to minimize airborne exposure, and employ engineering controls (e.g., fume hoods) for processes involving volatilization . Personal protective equipment (PPE) should include nitrile or natural rubber gloves and Tyvek®-like protective clothing, as these materials resist permeation . Conduct routine air sampling to monitor exposure levels, and ensure emergency showers/eye wash stations are accessible. Decontaminate work areas using wet methods or HEPA-filtered vacuums to avoid dust dispersion .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra (if applicable) to confirm functional groups and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .
    Cross-reference data with the NIST Chemistry WebBook for validated physicochemical properties .

Advanced Research Questions

Q. What synthetic strategies are effective for producing fluorogenic derivatives of this compound?

  • Methodological Answer : Fluorogenic derivatives (e.g., nitrobenzoxadiazole [NBD]-labeled analogs) can be synthesized via:
  • Solid-Phase Peptide Synthesis (SPPS) : Incorporate Fmoc-protected intermediates (e.g., Fmoc-L-Dap(NBSD)-OH) to introduce selenadiazolyl or thiadiazolyl fluorophores . Use coupling agents like HBTU/DIPEA in DMF for amide bond formation .
  • Post-Synthetic Modification : React the primary amine with 7-nitrobenzo[c][1,2,5]selenadiazole-4-amine under basic conditions (pH 8–9) to achieve selective labeling .
    Purify derivatives via preparative HPLC and validate fluorescence quantum yields using spectrophotometry .

Q. How can researchers resolve contradictions in reported reactivity data under varying pH conditions?

  • Methodological Answer : Design systematic stability studies:
  • pH-Dependent Kinetics : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours) .
  • Mechanistic Probes : Use 18O^{18}O-labeling or LC-MS/MS to identify hydrolysis byproducts (e.g., phenoxycarbonyl cleavage to propanoic acid derivatives) .
  • Quantum Chemical Modeling : Calculate transition states for hydrolysis pathways using DFT (e.g., B3LYP/6-31G*) to predict pH-sensitive sites .

Q. What in vitro methodologies are recommended for studying metabolic pathways of this compound derivatives?

  • Methodological Answer :
  • Hepatic Microsomal Assays : Incubate derivatives with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions with acetonitrile at timed intervals and analyze metabolites via UPLC-QTOF-MS .
  • Cytotoxicity Screening : Treat cell lines (e.g., HepG2) with derivatives (1–100 µM) for 24–72 hours. Assess viability via MTT assays and correlate with structural modifications (e.g., fluorophore position) .
  • Enzyme Inhibition Studies : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Calculate IC50_{50} values from dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.